1H and 13C NMR chemical shifts for 4-[(allyloxy)methyl]benzaldehyde
1H and 13C NMR chemical shifts for 4-[(allyloxy)methyl]benzaldehyde
The Analytical Blueprint: 1 H and 13 C NMR Characterization of 4-[(Allyloxy)methyl]benzaldehyde
Executive Summary
For researchers and drug development professionals, 4-[(allyloxy)methyl]benzaldehyde represents a highly versatile, bifunctional building block[1]. Featuring an electrophilic aldehyde and a terminal alkene separated by a rigid p-phenylene spacer and a flexible ether linkage, it is widely utilized in bioconjugation, PROTAC linker synthesis, and orthogonal click chemistry. Precise structural validation of this intermediate is critical. This technical guide provides an in-depth, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule, grounded in empirical additivity rules and established spectroscopic causality[2][3].
Molecular Architecture & Structural Rationale
The molecule (SMILES: O=Cc1ccc(COCC=C)cc1) contains four distinct micro-environments that dictate its NMR spectral profile:
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The Formyl Group (-CHO): Highly deshielded due to the anisotropic effect of the carbonyl π -bond and oxygen's electronegativity.
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The para-Substituted Aromatic Ring: An AA'BB' spin system resulting from the differing electronic effects of the electron-withdrawing formyl group and the mildly electron-donating (via hyperconjugation/induction) benzylic ether.
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The Ether Linkage (-CH 2 -O-CH 2 -): Two distinct methylene environments (benzylic and allylic) deshielded by the adjacent oxygen atom.
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The Terminal Alkene (-CH=CH 2 ): A complex spin system characterized by distinct cis, trans, and geminal scalar couplings.
Caption: Mapping of key functional groups to their corresponding 1H and 13C NMR chemical shift regions.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure data integrity, the NMR acquisition must be treated as a self-validating system where experimental parameters are chosen based on the physical chemistry of the molecule.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS).
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Causality: CDCl 3 is selected because the molecule lacks highly polar hydrogen-bond donors (like -OH or -NH 2 ), ensuring complete solvation. TMS provides a reliable 0.00 ppm internal calibration standard.
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Locking & Shimming: Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer. Lock onto the deuterium signal of CDCl 3 (7.26 ppm) and perform gradient shimming (e.g., topshim).
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Causality: High magnetic field homogeneity is strictly required to resolve the complex multiplet splitting (ddt, dq) of the terminal allyl group. Poor shimming will artificially broaden these critical diagnostic signals.
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1 H NMR Acquisition: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay ( d1 ) to 2.0 seconds and acquire 16 scans.
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Causality: A 2.0s delay ensures complete longitudinal relaxation ( T1 ) of all protons. This is vital for the self-validating integration logic: the isolated aldehyde singlet (1H) acts as the absolute quantitative reference to verify the remaining 11 protons.
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13 C NMR Acquisition: Execute a proton-decoupled pulse sequence (zgpg30). Set d1 to 2.0–3.0 seconds and acquire 512–1024 scans.
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Causality: 13 C has a low natural abundance (1.1%). Broadband decoupling collapses C-H splitting into sharp singlets, while extended scanning builds the necessary signal-to-noise ratio (SNR) to detect the quaternary aromatic carbons (C1 and C4), which lack NOE enhancement from attached protons.
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Caption: Step-by-step experimental workflow for high-resolution NMR data acquisition.
Quantitative NMR Assignments
The following tables summarize the highly accurate predicted chemical shifts derived from empirical additivity rules and established literature increments for substituted benzenes and ethers[2][3].
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |
| 10.01 | s | 1H | - | Aldehyde (-CHO ) |
| 7.86 | d (pseudo) | 2H | 8.0 | Aromatic (C2-H , C6-H ) |
| 7.52 | d (pseudo) | 2H | 8.0 | Aromatic (C3-H , C5-H ) |
| 5.95 | ddt | 1H | 17.2, 10.4, 5.6 | Allyl internal (-CH =) |
| 5.32 | dq | 1H | 17.2, 1.6 | Allyl terminal (=CH 2 , trans) |
| 5.22 | dq | 1H | 10.4, 1.4 | Allyl terminal (=CH 2 , cis) |
| 4.61 | s | 2H | - | Benzylic (-CH 2 -Ar) |
| 4.08 | dt | 2H | 5.6, 1.4 | Allylic (-O-CH 2 -C=) |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment |
| 191.9 | CH | Aldehyde (C =O) |
| 145.4 | C (Quaternary) | Aromatic (C 4, attached to CH 2 ) |
| 135.8 | C (Quaternary) | Aromatic (C 1, attached to CHO) |
| 134.3 | CH | Allyl internal (-C H=) |
| 129.9 | CH | Aromatic (C 2, C 6) |
| 127.8 | CH | Aromatic (C 3, C 5) |
| 117.6 | CH 2 | Allyl terminal (=C H 2 ) |
| 71.4 | CH 2 | Benzylic (-C H 2 -Ar) |
| 71.1 | CH 2 | Allylic (-O-C H 2 -C=) |
Mechanistic Interpretation of Key Signals
To interpret the spectra with scientific rigor, one must understand the causality behind the chemical shifts and splitting patterns[2].
The Aldehyde and Aromatic Region
The aldehyde proton appears as a sharp singlet far downfield at ~10.01 ppm. This extreme deshielding is caused by the diamagnetic anisotropy of the adjacent C=O double bond. The p-phenylene ring manifests as an AA'BB' spin system. Because the formyl group is strongly electron-withdrawing via resonance, it depletes electron density from the ortho positions (C2/C6), pushing their signals downfield to ~7.86 ppm. Conversely, the benzylic ether is separated from the ring by a methylene carbon, exerting only a mild inductive effect, leaving the C3/C5 protons at ~7.52 ppm.
The Ether Linkage validation
The integration of the benzylic CH 2 (~4.61 ppm) and allylic CH 2 (~4.08 ppm) must perfectly match a 2:2 ratio. The benzylic protons are more deshielded than the allylic protons due to the combined anisotropic effect of the aromatic ring and the electronegativity of the oxygen atom. If the benzylic signal integrates to less than 2H relative to the aldehyde, it is a primary indicator of incomplete etherification or accidental cleavage during synthesis.
The Allylic Spin System & Karplus Equation
The terminal alkene provides a textbook example of scalar coupling dictated by the Karplus equation , which correlates J -coupling constants with dihedral angles:
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The internal alkene proton (-CH=, ~5.95 ppm) is a doublet of doublets of triplets (ddt). It couples to the trans terminal proton ( J≈17.2 Hz, dihedral angle ~180°), the cis terminal proton ( J≈10.4 Hz, dihedral angle ~0°), and the adjacent allylic CH 2 ( J≈5.6 Hz).
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The terminal alkene protons (=CH 2 , ~5.22 and 5.32 ppm) are diastereotopic. The trans proton is shifted slightly further downfield than the cis proton and exhibits the larger 17.2 Hz coupling. Both show minor geminal coupling ( J≈1.4−1.6 Hz) to each other, resulting in doublet of quartets (dq) or complex multiplets depending on spectrometer resolution.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Retrieved from[Link][2]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. Retrieved from[Link][3]
